2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine
CAS No.:
Cat. No.: VC17795292
Molecular Formula: C10H18N2S
Molecular Weight: 198.33 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine -](/images/structure/VC17795292.png)
Specification
Molecular Formula | C10H18N2S |
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Molecular Weight | 198.33 g/mol |
IUPAC Name | 2-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)propan-1-amine |
Standard InChI | InChI=1S/C10H18N2S/c1-7(2)8-5-13-9(12-8)10(3,4)6-11/h5,7H,6,11H2,1-4H3 |
Standard InChI Key | HFISDTLZPDOCQT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CSC(=N1)C(C)(C)CN |
Introduction
Chemical Identity and Structural Features
Molecular Formula and IUPAC Nomenclature
The compound’s systematic IUPAC name, 2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine, reflects its bifunctional architecture:
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A 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3) serves as the core scaffold .
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At position 4 of the thiazole, a propan-2-yl (isopropyl) group is attached, introducing steric bulk and hydrophobicity .
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Position 2 of the thiazole is bonded to a 2-methylpropan-1-amine moiety, which contributes basicity and potential hydrogen-bonding capabilities .
The molecular formula is CHNS, with a calculated molecular weight of 197.32 g/mol .
Structural Characterization
Key structural insights include:
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Stereochemistry: The absence of chiral centers in the molecule simplifies synthesis and analysis .
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Tautomerism: The thiazole ring’s aromaticity precludes significant tautomeric shifts under standard conditions .
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Conformational Flexibility: The isopropyl and amine groups introduce rotational freedom, influencing intermolecular interactions .
Synthesis and Manufacturing
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the correct positions of the thiazole ring requires precise control of reaction conditions .
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Amine Stability: Primary amines are prone to oxidation, necessitating inert atmospheres or protective groups during synthesis .
Physicochemical Properties
Experimental and computed data from structural analogs provide the following profile :
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water due to the hydrophobic isopropyl group .
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related molecules:
Future Research Directions
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